molecular formula C6H8BrN3 B1283442 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 89415-54-3

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B1283442
CAS No.: 89415-54-3
M. Wt: 202.05 g/mol
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the N2 position of the pyridine ring, along with two amino groups at the 2nd and 3rd positions. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

5-Bromo-N2-methylpyridine-2,3-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine typically involves the bromination of N2-methylpyridine-2,3-diamine. The reaction is carried out by treating N2-methylpyridine-2,3-diamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

    Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Organolithium compounds, Grignard reagents, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.

    Oxidation: Hydrogen peroxide, nitric acid, solvents like acetic acid, and temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Nitro or nitroso derivatives of pyridine.

    Reduction: Corresponding amines of pyridine.

Mechanism of Action

The mechanism of action of 5-Bromo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but lacks the amino groups at the 2nd and 3rd positions.

    2,3-Diaminopyridine: Lacks the bromine atom and methyl group.

    5-Bromo-2,3-diaminopyridine: Similar structure but lacks the methyl group at the N2 position.

Uniqueness

5-Bromo-N2-methylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the methyl group, along with the two amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVCWSASGSHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (5-bromo-3-nitro-pyridin-2-yl)-methyl-amine (Stage 67.1.5, 4.58 g, 19.75 mmol) and tin dichloride dihydrate (Acros, Basel, Switzerland, 13.38 g, 59.3 mmol) in 200 ml of THF was heated at 70° C. for 220 min. The solvent was removed by evaporation and the residue taken in CH2Cl2 (100 ml) and 5 M aqueous NaOH (50 ml) and stirred until all the solid was dissolved. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown solid. (HPLC: tR 1.69 min (Method A); M+H=202, 204 MS-ES).
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
13.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.